2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC17988782
InChI: InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H
SMILES:
Molecular Formula: C13H5BrF5NO3
Molecular Weight: 398.08 g/mol

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene

CAS No.:

Cat. No.: VC17988782

Molecular Formula: C13H5BrF5NO3

Molecular Weight: 398.08 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene -

Specification

Molecular Formula C13H5BrF5NO3
Molecular Weight 398.08 g/mol
IUPAC Name 2-(4-bromo-2-nitrophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C13H5BrF5NO3/c14-7-1-2-11(10(5-7)20(21)22)23-12-8(15)3-6(4-9(12)16)13(17,18)19/h1-5H
Standard InChI Key TUTXBWXHLSJRDB-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1Br)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F

Introduction

2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by its unique molecular structure. It features a bromine atom, a nitro group, and multiple fluorine atoms attached to a benzene ring. The compound's molecular formula is not explicitly provided in the available literature, but its molecular weight is approximately 367.09 g/mol. The presence of both electron-withdrawing groups (like the nitro and trifluoromethyl groups) and halogens (bromine and fluorine) contributes to its chemical reactivity and potential applications in various fields.

Synthesis Methods

The synthesis of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene can be achieved through several methods, each requiring careful optimization to achieve high yields and purity of the final product. These methods typically involve multiple steps, including the formation of the phenoxy linkage and the introduction of the bromine, nitro, and trifluoromethyl groups.

Potential Applications

This compound has potential applications in various fields, particularly in pharmaceutical and chemical research. Interaction studies involving this compound focus on understanding its binding affinities with various biological targets. Techniques such as spectroscopy and chromatography are employed to assess its therapeutic potential.

Similar Compounds

Several compounds share structural similarities with 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene. These include:

Compound NameMolecular FormulaUnique Features
1-Bromo-4-fluoro-2-nitro-5-(trifluoromethyl)benzeneContains fewer fluorine atoms
1-Bromo-2,4-difluoro-5-nitrobenzeneLacks trifluoromethyl group
1-Bromo-3-fluoro-4-nitrophenyl trifluoromethyl etherDifferent positioning of functional groups

These compounds highlight the uniqueness of 2-(4-Bromo-2-nitro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene through its combination of multiple halogens and functional groups that enhance its reactivity and potential applications.

Research Findings

Research on this compound is focused on understanding its chemical properties and potential biological interactions. Studies typically involve analyzing its reactivity and stability under various conditions, as well as its ability to interact with biological targets. These studies are crucial for assessing the therapeutic potential of this compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator